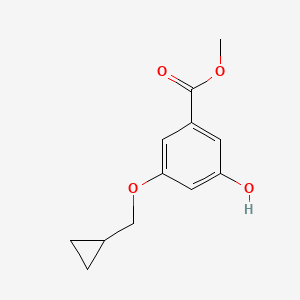

Methyl 3-(cyclopropylmethoxy)-5-hydroxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(cyclopropylmethoxy)-5-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzoic acid core substituted with a cyclopropylmethoxy group at the third position and a hydroxyl group at the fifth position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(cyclopropylmethoxy)-5-hydroxybenzoate typically involves the esterification of 3-(cyclopropylmethoxy)-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also minimizes human error and enhances safety.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Various substituted benzoates depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

Methyl 3-(cyclopropylmethoxy)-5-hydroxybenzoate serves primarily as an intermediate in the synthesis of various pharmaceuticals, notably phosphodiesterase-4 (PDE4) inhibitors such as roflumilast. Roflumilast is clinically utilized for the treatment of chronic obstructive pulmonary disease (COPD) and asthma by reducing inflammation and bronchoconstriction, making it a vital compound in respiratory medicine .

Synthesis of Roflumilast

The synthesis of roflumilast involves several steps where this compound acts as a precursor. The process typically includes the alkylation of 3,4-dihydroxymethyl benzoate with cyclopropylmethyl bromide in the presence of potassium carbonate, leading to the formation of the desired compound . This synthetic pathway is crucial for producing effective anti-inflammatory agents.

Structural Characteristics

The structural analysis of this compound has been extensively documented through crystallographic studies. The compound exhibits a dihedral angle between the benzene and cyclopropyl rings, which influences its biological activity . The molecular structure is characterized by:

- Bond Lengths and Angles : Normal bond lengths and angles consistent with similar compounds.

- Hydrogen Bonding : Intermolecular hydrogen bonds contribute to its stability and crystallinity, which are essential for its role in drug formulation .

Research indicates that this compound possesses anti-inflammatory properties due to its action on PDE4 inhibition. This mechanism is beneficial in treating various inflammatory diseases, including asthma and chronic bronchitis .

Case Studies

- In Vivo Studies : In animal models, compounds derived from this compound have shown significant reduction in inflammatory markers, supporting its therapeutic potential.

- Bioactivity Screening : The compound has been used as a positive control in bioactivity assays for PDE4 inhibitors, demonstrating its relevance in drug discovery processes .

Data Table: Comparison of Related Compounds

| Compound Name | Chemical Structure | Primary Application |

|---|---|---|

| This compound | Structure | Intermediate for PDE4 inhibitors |

| Roflumilast | Structure | Treatment for COPD and asthma |

| Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate | Structure | Precursor for anti-inflammatory drugs |

作用機序

The mechanism of action of Methyl 3-(cyclopropylmethoxy)-5-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the fifth position can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropylmethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

類似化合物との比較

Methyl 3-(cyclopropylmethoxy)-5-hydroxybenzoate can be compared with other benzoate derivatives, such as:

Methyl 3-methoxy-5-hydroxybenzoate: Lacks the cyclopropyl group, which may result in different biological activities and physicochemical properties.

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate: The position of the hydroxyl group is different, which can affect the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

Methyl 3-(cyclopropylmethoxy)-5-hydroxybenzoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a benzoate core with a hydroxyl group at the 5-position and a cyclopropylmethoxy group at the 3-position. This unique substitution pattern contributes to its distinct chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydroxyl group can form hydrogen bonds, enhancing its affinity for proteins and enzymes. The cyclopropylmethoxy group increases lipophilicity, which may improve membrane permeability and bioavailability.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies show that it can inhibit pro-inflammatory cytokines, making it a candidate for therapeutic use in conditions characterized by inflammation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in PMC reported the compound's inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL .

- Anti-inflammatory Mechanism : In another study exploring the anti-inflammatory properties, this compound was shown to reduce levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating a significant reduction in inflammatory response .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 3-(methoxy)-5-hydroxybenzoate | Methoxy group at 3-position | Moderate antimicrobial activity |

| Methyl 3-(cyclohexylmethoxy)-4-hydroxybenzoate | Cyclohexyl group at 3-position | Strong anti-inflammatory effects |

| Methyl 3-(cyclohexylmethoxy)-5-methoxybenzoate | Methoxy group at 5-position | Antimicrobial and anticancer properties |

化学反応の分析

Nucleophilic Substitution Reactions

The cyclopropylmethoxy group undergoes nucleophilic substitution under alkaline conditions. In its synthesis, potassium carbonate facilitates the reaction between 3,4-dihydroxymethyl benzoate and cyclopropylmethyl bromide in acetone at 40°C, yielding the target compound alongside positional isomers .

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| 3,4-Dihydroxymethyl benzoate + Cyclopropylmethyl bromide | K₂CO₃, acetone, 40°C, 18 h | 18% |

This reaction’s moderate yield highlights challenges in regioselectivity, often requiring chromatographic purification .

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis. Under acidic or basic conditions, it converts to the corresponding carboxylic acid, a key step in synthesizing PDE4 inhibitors like roflumilast .

Example Pathway:

-

Base-Catalyzed Hydrolysis : NaOH in aqueous ethanol cleaves the ester to 3-(cyclopropylmethoxy)-4-hydroxybenzoic acid, which is further functionalized .

Hydroxyl Group Modifications

The phenolic hydroxy group participates in alkylation and acylation:

Alkylation

The hydroxyl group reacts with alkyl halides (e.g., methyl iodide) in the presence of bases like K₂CO₃ to form ether derivatives .

Acylation

Acetic anhydride or acetyl chloride acetylates the hydroxyl group, forming protected intermediates for further reactions.

Oxidation and Reduction

-

Oxidation : The hydroxyl group can be oxidized to a ketone or quinone structure using agents like PCC (pyridinium chlorochromate).

-

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the ester to a benzyl alcohol derivative.

Cyclopropane Ring Reactivity

The cyclopropylmethoxy group’s strained ring undergoes ring-opening under strong acidic or oxidative conditions:

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| Acidic Ring Opening | H₂SO₄, heat | Methoxy-substituted linear chain | |

| Oxidative Cleavage | Ozone, followed by reduction | Aldehyde/carboxylic acid derivatives |

Structural Influence on Reactivity

Crystallographic studies reveal that the dihedral angle between the benzene and cyclopropane rings (60.3°) affects steric hindrance, moderating reaction rates at the methoxy group .

Comparative Reaction Data

The table below summarizes yields for derivatives synthesized from this compound:

Key Findings and Challenges

-

Regioselectivity Issues : Competing reactions at the 3- and 4-positions necessitate careful optimization .

-

Low Yields : The 18% yield in primary synthesis underscores the need for improved catalysts or conditions .

-

Steric Effects : The cyclopropyl group’s spatial arrangement limits accessibility to certain reagents .

This compound’s versatility in organic synthesis and drug development is well-documented, though challenges in yield and selectivity remain active research areas .

特性

IUPAC Name |

methyl 3-(cyclopropylmethoxy)-5-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-12(14)9-4-10(13)6-11(5-9)16-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAVGGSSTBFGNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)OCC2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。